An In-depth Technical Guide to 9(E),12(E)-Octadecadienoyl Chloride: Fundamental Properties and Applications
An In-depth Technical Guide to 9(E),12(E)-Octadecadienoyl Chloride: Fundamental Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 9(E),12(E)-Octadecadienoyl chloride. This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in the utilization of this reactive lipid intermediate.
Core Properties
9(E),12(E)-Octadecadienoyl chloride, also known as linoelaidyl chloride, is the acyl chloride derivative of linoelaidic acid, a trans isomer of linoleic acid. As an acyl chloride, it is a highly reactive compound, making it a versatile reagent in organic synthesis, particularly for the introduction of the linoelaidyl group into various molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 9(E),12(E)-Octadecadienoyl chloride is presented in Table 1. It is important to distinguish this isomer from the more common (9Z,12Z) isomer, linoleoyl chloride.
| Property | Value | Reference |
| Chemical Name | 9(E),12(E)-Octadecadienoyl chloride | [1] |
| Synonyms | Linoelaidyl chloride, (E,E)-9,12-Octadecadienoyl chloride, Linoelaidic acid chloride | [1] |
| CAS Number | 96724-05-9 | [1] |
| Molecular Formula | C₁₈H₃₁ClO | [2] |
| Molecular Weight | 298.89 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Purity | >99% | [1] |
| Solubility | Soluble in organic solvents such as chloroform (B151607) and ether; reacts with water. | [3] |
| Storage | Freezer, under inert atmosphere, protected from moisture. | [4] |
Chemical Structure
The structure of 9(E),12(E)-Octadecadienoyl chloride is characterized by an 18-carbon acyl chain with two trans double bonds at the 9th and 12th positions.
Chemical Structure:
Synthesis and Reactivity
9(E),12(E)-Octadecadienoyl chloride is typically synthesized from its corresponding carboxylic acid, linoelaidic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry, and several reagents can be employed for this purpose.
General Synthesis Workflow
The general workflow for the synthesis of 9(E),12(E)-Octadecadienoyl chloride from linoelaidic acid is depicted in the following diagram.
Caption: General workflow for the synthesis of 9(E),12(E)-Octadecadienoyl chloride.
Experimental Protocols
Protocol 1: Using Thionyl Chloride
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Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add linoelaidic acid (1 equivalent). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.
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Reaction: Slowly add thionyl chloride (SOCl₂, 1.5-2.0 equivalents) to the linoelaidic acid with stirring. The reaction mixture is then heated to reflux (typically 60-80°C) for 2-4 hours.[3] The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
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Work-up: After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure.[5] The crude 9(E),12(E)-Octadecadienoyl chloride is obtained as the residue.
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Purification: The product can be purified by vacuum distillation to yield the pure acyl chloride.
Protocol 2: Using Oxalyl Chloride
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Preparation: Dissolve linoelaidic acid (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) in a round-bottom flask under an inert atmosphere.
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Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) to the solution. Then, slowly add oxalyl chloride ((COCl)₂, 1.2-1.5 equivalents) dropwise at room temperature.[3] The reaction is typically stirred for 1-3 hours.
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Work-up: The solvent and volatile byproducts (CO, CO₂) are removed under reduced pressure to yield the crude product.
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Purification: The crude product can be used directly in subsequent reactions or purified by vacuum distillation.
Reactivity and Handling
9(E),12(E)-Octadecadienoyl chloride is a moisture-sensitive and corrosive compound. It readily reacts with nucleophiles such as water, alcohols, and amines to form the corresponding carboxylic acid, esters, and amides, respectively. Due to its reactivity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
Biological Activity and Potential Applications in Drug Development
Direct studies on the biological activity of 9(E),12(E)-Octadecadienoyl chloride are limited. However, the biological effects of its precursor, linoelaidic acid, provide strong indications for the potential applications of its derivatives in drug discovery and development.
Biological Activity of Linoelaidic Acid
Linoelaidic acid has been reported to exhibit several biological activities:
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Anti-inflammatory and Anti-parasitic Activity: Studies have shown that linoelaidic acid possesses anti-inflammatory and anti-parasitic properties.[6]
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Induction of Apoptosis: Linoelaidic acid has been observed to induce apoptosis in certain cell lines.[6]
Potential Applications in Medicinal Chemistry
The high reactivity of 9(E),12(E)-Octadecadienoyl chloride makes it a valuable building block for the synthesis of a variety of bioactive molecules. Its primary application lies in the acylation of nucleophilic functional groups in drugs or drug candidates to introduce the linoelaidyl moiety. This can modulate the parent molecule's lipophilicity, membrane permeability, and ultimately its pharmacokinetic and pharmacodynamic properties.
Caption: Synthesis of bioactive amides using 9(E),12(E)-Octadecadienoyl chloride.
The synthesis of fatty acid amides is a key area of interest, as many endogenous fatty acid amides are known to have significant biological activities.[7] By reacting 9(E),12(E)-Octadecadienoyl chloride with various amines, including those found in existing drug molecules or novel pharmacophores, a library of new chemical entities can be generated for screening and lead optimization.
Analytical Characterization
Detailed analytical data for 9(E),12(E)-Octadecadienoyl chloride is not extensively published. However, standard analytical techniques can be used for its characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure, including the presence and stereochemistry of the double bonds and the acyl chloride functional group.
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Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic strong absorption band for the C=O stretch of the acyl chloride, typically around 1780-1815 cm⁻¹.
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Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight and fragmentation pattern of the molecule. The mass spectrum of the related (Z,Z) isomer shows a molecular ion peak at m/z 298.[8]
Safety and Handling
9(E),12(E)-Octadecadienoyl chloride is a corrosive material and should be handled with care. It is moisture-sensitive and will hydrolyze to linoelaidic acid and hydrochloric acid upon contact with water.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, preferably in a freezer, under an inert atmosphere.
Conclusion
9(E),12(E)-Octadecadienoyl chloride is a reactive chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its utility is primarily derived from its ability to introduce the linoelaidyl group into other molecules, thereby modifying their biological properties. While direct biological studies on the acyl chloride are scarce, the known activities of its parent carboxylic acid, linoelaidic acid, suggest that its derivatives are promising candidates for the development of new therapeutic agents. Further research into the synthesis of novel derivatives of 9(E),12(E)-Octadecadienoyl chloride and the evaluation of their biological activities is warranted.
References
- 1. larodan.com [larodan.com]
- 2. Linoleoyl chloride | C18H31ClO | CID 9817754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9(E),12(E)-Octadecadienoyl chloride | 7459-33-8 | Benchchem [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
